3-Methylfuro[3,2-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylfuro[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-5-10-7-3-2-4-9-8(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODAEGCLBQIRLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577825 | |
| Record name | 3-Methylfuro[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107096-11-7 | |
| Record name | 3-Methylfuro[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Methylfuro 3,2 B Pyridine and Its Derivatives
Strategies for Furo[3,2-b]pyridine (B1253681) Core Construction
The assembly of the furo[3,2-b]pyridine nucleus is a key step in the synthesis of 3-methyl substituted analogs. Various strategies have been developed, ranging from classical cyclization reactions to modern metal-catalyzed and multicomponent approaches.
Metal-Catalyzed Cyclization and Annulation Reactions
Transition-metal catalysis has become an indispensable tool for the synthesis of complex heterocyclic systems. Palladium, copper, and rhodium catalysts have been extensively employed in the construction of the furo[3,2-b]pyridine ring system, offering mild reaction conditions and high yields.
Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, making them highly suitable for the synthesis of furo[3,2-b]pyridines.
A notable application of palladium catalysis is the intramolecular cyclization of appropriately substituted pyridine (B92270) precursors. For instance, the synthesis of 2,3,5-trisubstituted-furo[3,2-b]pyridines has been achieved via a Pd(0)-catalyzed intramolecular cyclization of methyl 4-(6-chloro-2-iodopyridin-3-yloxy)-substituted-butenoates. researchgate.net This efficient and general method provides the highly functionalized heterocyclic ring system in high yields. researchgate.net
The Suzuki-Miyaura coupling is another key palladium-catalyzed reaction utilized in the synthesis of furo[3,2-b]pyridine derivatives. This reaction typically involves the coupling of a boronic acid or ester with a halide or triflate. For example, a series of novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized via a C-C Pd-catalyzed Suzuki-Miyaura cross-coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with various (hetero)aryl boronic acids, pinacol (B44631) boranes, or trifluoroborate salts. mdpi.com
Heck-type reactions , which involve the coupling of an unsaturated halide with an alkene, have also been employed. Intramolecular Heck reactions have been successfully used to assemble the furo[3,2-b]pyridine core. researchgate.net
The Sonogashira coupling , a reaction between a terminal alkyne and an aryl or vinyl halide, provides a direct route to alkynyl-substituted pyridines, which can then undergo subsequent cyclization to form the furan (B31954) ring. A one-pot Sonogashira coupling/heteroannulation sequence has been described for the efficient and rapid synthesis of furo[3,2-b]pyridine. researchgate.net This strategy allows for the regioselective introduction of substituents at various positions of the furo[3,2-b]pyridine scaffold. researchgate.net A novel strategy for the synthesis of furo[3,2-c]pyridines from 3-alkynyl-4-pyrones, synthesized via Sonogashira coupling, has also been reported. bohrium.com
Table 1: Examples of Palladium-Catalyzed Synthesis of Furo[3,2-b]pyridine Derivatives
| Reaction Type | Starting Materials | Catalyst/Reagents | Product | Yield (%) | Reference |
| Intramolecular Cyclization | Methyl 4-(6-chloro-2-iodopyridin-3-yloxy)-substituted-butenoates | Pd(0) | 2,3,5-Trisubstituted-furo[3,2-b]pyridines | High | researchgate.net |
| Suzuki-Miyaura Coupling | Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, (Hetero)aryl boronic acids/esters | PdCl₂(dppf)·CH₂Cl₂ | Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates | 52-70 | mdpi.com |
| Sonogashira Coupling/Heteroannulation | Dihalopyridine, Terminal alkyne | Pd catalyst | Furo[3,2-b]pyridine | - | researchgate.net |
Copper-catalyzed reactions have emerged as a valuable alternative and complementary approach to palladium-based methods for the synthesis of furo[3,2-b]pyridines. Copper-mediated oxidative cyclization is a key strategy for the construction of the furo[3,2-b]pyridine scaffold. nih.gov This method has been successfully applied in the synthesis of a diverse set of furo[3,2-b]pyridine derivatives that have shown potential as highly selective kinase inhibitors. nih.gov
One example involves the reaction of 3-amino-2-bromopyridine (B189615) with terminal alkynes in the presence of a copper catalyst to facilitate the formation of the furan ring. The use of t-BuONO and CuBr₂ has been reported for the transformation of a 3-amino compound into a 3-bromo derivative, which is a precursor for further coupling reactions. mdpi.com
Table 2: Copper-Mediated Synthesis of Furo[3,2-b]pyridine Derivatives
| Starting Materials | Catalyst/Reagents | Product | Yield (%) | Reference |
| 3-Amino-2-bromopyridine, Terminal alkyne | Copper catalyst | Furo[3,2-b]pyridine derivative | - | |
| 3-Amino compound | t-BuONO, CuBr₂ | 3-Bromothieno[3,2-b]pyridine-2-carboxylate | - | mdpi.com |
Rhodium catalysis offers unique reactivity for the synthesis of heterocyclic compounds. While specific examples for the direct synthesis of 3-methylfuro[3,2-b]pyridine using rhodium are less common in the provided context, rhodium-catalyzed reactions are known for their ability to construct pyridine rings from acyclic precursors. For instance, the synthesis of pyridines from α,β-unsaturated oximes and alkynes using Rh(III) catalysis has been developed. nih.gov This method proceeds under mild conditions and allows for complementary selectivity based on the steric properties of the ligands. nih.gov Although not directly applied to furo[3,2-b]pyridines in the cited literature, such strategies could potentially be adapted for their synthesis. Rhodium-mediated dipolar cycloadditions have also been explored for accessing related furoquinoline structures. researchgate.net
Copper-Mediated Oxidative Cyclization
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and enhance product purity. This technology has been successfully applied to the synthesis of various heterocyclic systems, including furo[3,2-b]pyridines.
Microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. For example, a Claisen rearrangement to form a precursor to the furo[3,2-b]pyridine system showed a 22% yield increase with microwave heating (150°C for 20 minutes) compared to 8 hours of thermal heating. The synthesis of certain furo[3,4-b] phenanthroline derivatives in water was achieved with shorter reaction times and better yields using microwave irradiation compared to conventional heating. acs.org
Microwave-assisted synthesis has also been employed in multicomponent reactions to construct complex heterocyclic frameworks. The one-pot microwave-assisted cycloaddition for the synthesis of pyridylimidazo[1,5-a]pyridine derivatives has been reported to provide products in yields over 80%. mdpi.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Heating Method | Time | Yield (%) | Reference |
| Claisen Rearrangement | Thermal | 8 hours | - | |
| Claisen Rearrangement | Microwave (150°C) | 20 minutes | 22% increase | |
| Furo[3,4-b] phenanthroline synthesis | Conventional | - | - | acs.org |
| Furo[3,4-b] phenanthroline synthesis | Microwave | Shorter | Higher | acs.org |
Multicomponent Reactions in Furo[3,2-b]pyridine Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, have become a cornerstone of modern synthetic chemistry. They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.
The synthesis of various pyridine and fused pyridine systems has been achieved through MCRs. For instance, the synthesis of furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives has been accomplished through a three-component reaction of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and tetronic acid in water under microwave irradiation. researchgate.net This approach provides higher yields and is more environmentally friendly than traditional methods. researchgate.net
While a direct three-component synthesis of this compound is not explicitly detailed in the provided search results, the principles of MCRs are highly applicable. The development of novel MCRs for the one-pot synthesis of functionalized furo[3,2-b]pyridines remains an active area of research.
Stereoselective and Enantioselective Synthesis Approaches
The development of stereoselective and enantioselective methods is crucial for producing chiral molecules, which often exhibit distinct biological activities. While specific, documented examples for the enantioselective synthesis of this compound derivatives are not extensively reported in the surveyed literature, the principles established for analogous heterocyclic systems provide a clear roadmap for potential strategies.
Asymmetric synthesis is a key strategy for preparing pure enantiomers. semanticscholar.org Methodologies such as the Corey-Bakshi-Shibata (CBS) reduction can be employed to introduce asymmetry early in a synthetic sequence, establishing a chiral center that guides subsequent transformations. ambeed.com For fused heterocyclic systems, asymmetric cross-coupling reactions represent a powerful tool. The asymmetric Suzuki-Miyaura coupling, for instance, has been successfully used to prepare chiral biaryls containing a pyridine moiety with high enantiomeric excess by employing specialized chiral phosphine (B1218219) ligands. smolecule.com Such approaches could theoretically be adapted to a precursor of this compound to generate atropisomers or derivatives with chiral side chains. Furthermore, substrate-dependent stereoselective syntheses have been developed for related fused systems like pyrrolo[3,4-b]pyridin-5-ones, where the choice of starting materials dictates the stereochemical outcome (E/Z selectivity). evitachem.com These advanced methods highlight the potential pathways toward accessing chiral, non-racemic derivatives of this compound.
Functionalization and Derivatization Strategies at the 3-Position
Functionalization of the pre-formed this compound core is essential for developing structure-activity relationships (SAR) in drug discovery programs. chemicke-listy.cz The 3-position, bearing the methyl group, is a key site for modification. Strategies often involve either substitution at the C3 carbon of the heterocyclic ring or chemical transformation of the 3-methyl group itself.
Regioselective Lithiation and Subsequent Electrophilic Quenching
Regioselective metalation, particularly lithiation, is a powerful and versatile strategy for the functionalization of heteroaromatic rings. researchgate.netresearchgate.net For the furo[3,2-b]pyridine system, directed ortho-metalation allows for the introduction of substituents at specific positions. A detailed study on furo[3,2-b]pyridine demonstrated a procedure for successive regioselective lithiations, enabling the synthesis of polyfunctionalized derivatives. researchgate.net This process involves the use of a strong base, such as n-butyllithium (n-BuLi), to deprotonate the most acidic proton on the ring, followed by "quenching" the resulting lithiated intermediate with an electrophile. researchgate.net
While lithiation of the parent furo[3,2-b]pyridine scaffold typically occurs at the 2-position, the presence of directing groups or prior substitution can alter this selectivity, enabling functionalization at other sites. researchgate.net The general principle allows for the introduction of a wide array of functional groups, as illustrated in the table below.
| Lithiated Intermediate | Electrophile (E-X) | Resulting 3-Substituted Product (Example) | Reference(s) |
| 3-Lithio-furo[3,2-b]pyridine derivative | I₂ | 3-Iodo-furo[3,2-b]pyridine derivative | , researchgate.net |
| 3-Lithio-furo[3,2-b]pyridine derivative | DMF (Dimethylformamide) | 3-Formyl-furo[3,2-b]pyridine derivative | , researchgate.net |
| 3-Lithio-furo[3,2-b]pyridine derivative | (PhS)₂ (Diphenyl disulfide) | 3-(Phenylthio)-furo[3,2-b]pyridine derivative | , researchgate.net |
| 3-Lithio-furo[3,2-b]pyridine derivative | R-Br (Alkyl Bromide) | 3-Alkyl-furo[3,2-b]pyridine derivative | , researchgate.net |
Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These methods are highly applicable to the functionalization of the this compound scaffold, typically starting from a halogenated precursor at the 3-position (e.g., 3-bromo- (B131339) or 3-iodo-).
The Suzuki-Miyaura coupling is a prominent example, reacting an organoboron compound with a halide in the presence of a palladium catalyst. This has been effectively used to synthesize novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which are close structural analogs of the target compound. This demonstrates that various aryl and heteroaryl groups can be installed at the 3-position. Other significant cross-coupling reactions include the Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination, which enable the formation of C-C double bonds, C-C triple bonds, and C-N bonds, respectively. The choice of catalyst and ligands is often critical for achieving high yields and selectivity. chemicke-listy.cz
| Reaction Type | Precursor | Coupling Partner | Catalyst System (Example) | Bond Formed | Product Class | Reference(s) |
| Suzuki-Miyaura | 3-Bromo-furopyridine | Arylboronic acid | Pd(dppf)Cl₂ | C-C | 3-Aryl-furopyridine | |
| Sonogashira | 3-Halo-furopyridine | Terminal alkyne | Pd/C-CuI-PPh₃ | C-C (alkyne) | 3-Alkynyl-furopyridine | nih.gov |
| Buchwald-Hartwig | 3-Halo-furopyridine | Amine | Pd₂(dba)₃ / XPhos | C-N | 3-Amino-furopyridine | chemicke-listy.cz |
| Amide Coupling | 3-Carboxy-furopyridine | Amine | EDCI / DMAP | C-N (amide) | 3-Carboxamide-furopyridine |
Introduction of Various Substituents at the 3-Methyl Moiety
Beyond functionalizing the heterocyclic ring itself, the 3-methyl group serves as a handle for further derivatization. The protons of a methyl group on a heteroaromatic ring can exhibit enhanced acidity, allowing for deprotonation with a strong base like lithium diisopropylamide (LDA). Studies on isomeric 2-methylfuropyridines have shown that lithiation can occur on the methyl group, which can then be trapped with an electrophile. A similar strategy could be applied to this compound to introduce substituents.
Alternatively, the methyl group can be a site for oxidation or radical reactions. By analogy with other methyl-substituted pyridines, the 3-methyl group could be oxidized to a hydroxymethyl, formyl, or carboxylic acid group using reagents like potassium permanganate. Free-radical halogenation, for instance with N-bromosuccinimide (NBS), could introduce a halogen, creating a new site for nucleophilic substitution or cross-coupling reactions.
| Reaction Type | Reagent(s) | Intermediate | Subsequent Reaction | Resulting Functional Group |
| Deprotonation | LDA, then E⁺ | 3-(Lithiomethyl) derivative | Electrophilic quench | 3-(CH₂-E) |
| Oxidation | KMnO₄ or SeO₂ | - | - | 3-COOH or 3-CHO |
| Radical Halogenation | NBS | 3-(Bromomethyl) derivative | Nucleophilic substitution | 3-(CH₂-Nu) |
Advanced Synthetic Challenges and Innovations
The synthesis and functionalization of complex fused heterocycles like this compound are often accompanied by significant challenges. Overcoming these obstacles requires innovative synthetic strategies, particularly in achieving high levels of selectivity.
Regioselectivity Control in Fused Ring Systems
A primary challenge in the synthesis of furo[3,2-b]pyridines is controlling regioselectivity during the initial construction of the fused ring system. Cyclization reactions can often lead to mixtures of isomers (e.g., furo[3,2-b]-, furo[2,3-b]-, furo[3,2-c]-). For example, the Claisen rearrangement of a 3-(2-propynyloxy)pyridine can yield multiple furopyridine isomers. Innovations to address this include the use of directing groups or Pd-catalyzed intramolecular cyclizations that favor the formation of one specific regioisomer.
Once the furo[3,2-b]pyridine core is formed, regioselective functionalization presents a further hurdle. The electronic properties of the fused system mean that multiple positions can be reactive towards a given reagent. For instance, chlorination of a furo[3,2-b]pyridine N-oxide intermediate can problematically yield the undesired 2-chloro isomer instead of or in addition to other isomers. A significant innovation in this area is the development of successive, regioselective lithiation protocols. researchgate.net By carefully choosing the base and reaction conditions, different positions on the ring can be deprotonated and functionalized in a controlled sequence, providing access to poly-substituted derivatives that would be difficult to obtain otherwise. researchgate.netresearchgate.net This method represents a key advancement in exercising precise control over the functionalization of the furo[3,2-b]pyridine scaffold.
Scalability of Synthetic Protocols for Research Applications
The transition of a novel compound from initial discovery to extensive research and development necessitates synthetic protocols that are not only efficient but also scalable. For this compound and its derivatives, scalability ensures that sufficient quantities of the material can be produced for comprehensive biological screening, material science testing, and other research applications. A key challenge in scaling up heterocyclic synthesis is maintaining yield and purity while managing reaction conditions that may be hazardous or costly on a larger scale.
A foundational synthesis for this compound involves the O-alkylation of a pyridine precursor followed by cyclization and decarboxylation. researchgate.net Specifically, 2-acetylpyridin-3-ol is O-alkylated using ethyl bromoacetate. The resulting ether intermediate is then cyclized to form this compound-2-carboxylic acid, which upon decarboxylation, yields the target compound, this compound. researchgate.net
The scalability of such multi-step syntheses depends on several factors:
Availability and Cost of Starting Materials: The accessibility of precursors like substituted pyridinols is a primary consideration for large-scale production.
Reaction Conditions: Protocols that employ harsh reagents, extreme temperatures, or high pressures can be difficult and expensive to scale. For instance, while not used for this specific compound, related syntheses for other isomers have employed reagents like hydrazoic acid, which poses significant safety risks in bulk quantities.
Efficiency of Each Step: High-yield reactions are crucial. One-pot procedures, which combine multiple reaction steps without isolating intermediates, significantly improve scalability by reducing solvent waste, time, and material loss. researchgate.netnih.gov Palladium-catalyzed Sonogashira coupling followed by heteroannulation is one such efficient one-pot sequence used for related furo[3,2-b]pyridines. researchgate.net
Modern approaches focus on improving the practicality of these syntheses for research needs. The development of one-pot, multi-component reactions and the use of robust catalysts are central to achieving gram-scale production necessary for in-depth investigation. smolecule.com
| Synthetic Approach | Key Precursors | Core Reaction Type | Scalability Considerations | Reference |
|---|---|---|---|---|
| Stepwise Synthesis | 2-Acetylpyridin-3-ol, Ethyl bromoacetate | O-alkylation, Cyclization, Decarboxylation | Multi-step process can lead to lower overall yield; dependent on precursor availability. | researchgate.net |
| One-Pot Sonogashira Coupling/Heteroannulation | 3-Chloro-2-hydroxypyridine (B189369), Terminal alkynes | Pd/Cu-catalyzed C-C and C-O bond formation | High efficiency; reduces waste and purification steps, making it suitable for scale-up. | researchgate.netnih.gov |
| Intramolecular Heck Reaction | Substituted o-acetoxyalkynyl-pyridines | Pd(0)-catalyzed intramolecular cyclization | Provides highly functionalized systems in high yield; catalyst efficiency is key. | researchgate.net |
Development of Green Chemistry Approaches in Furo[3,2-b]pyridine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous substances, improving energy efficiency, and using renewable resources. For the furo[3,2-b]pyridine scaffold, several green methodologies have been developed that offer significant advantages over traditional synthetic routes.
Ultrasound-Assisted Synthesis: A highly efficient and convenient synthesis of 2-substituted furo[3,2-b]pyridines has been developed using ultrasound irradiation. nih.gov This method involves a one-pot reaction between 3-chloro-2-hydroxypyridine and various terminal alkynes, catalyzed by Palladium on carbon (Pd/C) and copper(I) iodide. researchgate.netnih.gov The use of ultrasound significantly accelerates the reaction rate, often leading to higher yields in shorter time frames compared to conventional heating. Furthermore, Pd/C is an inexpensive, stable, and recyclable catalyst, which adds to the green credentials of the protocol. nih.gov
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) is another powerful tool for greening chemical processes. For furopyridine and related heterocyclic syntheses, microwave irradiation can dramatically reduce reaction times from hours to minutes, which lowers energy consumption. nih.gov This technique often leads to cleaner reactions with fewer side products, simplifying purification. nih.gov The rapid heating provided by microwaves can also enable reactions that are inefficient under conventional heating, sometimes allowing for the elimination of solvents altogether. nih.gov
Alternative Catalytic Systems: A key goal of green chemistry is to replace toxic or precious metal catalysts with more benign and abundant alternatives. Research has demonstrated the synthesis of 2-substituted furo-pyridines using an inexpensive, copper-free, and phosphine-free nickel-catalyzed intermolecular cyclization. mdpi.com Avoiding toxic phosphine ligands and replacing palladium with more earth-abundant nickel contributes to a more sustainable chemical process. mdpi.com
High-Pressure Reactor Systems: Modern, contained high-pressure systems like the Q-tube reactor offer a safer and more efficient way to perform reactions that require elevated pressure. This technology has been used for the synthesis of related fused pyridine systems, demonstrating excellent scalability, high atom economy, and simple work-up procedures. nih.gov By containing the reaction, these systems enhance safety and can lead to improved yields and cleaner product formation. nih.gov
| Green Methodology | Key Features | Environmental/Efficiency Benefit | Reference |
|---|---|---|---|
| Ultrasound-Assisted Synthesis | Pd/C-Cu catalysis, one-pot reaction | Reduced reaction time, use of a stable and inexpensive catalyst. | researchgate.netnih.gov |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Lower energy consumption, reduced side-product formation, potential for solvent-free reactions. | nih.gov |
| Nickel Catalysis | Copper-free and phosphine-free conditions | Replaces precious metals (Pd) and toxic ligands (phosphines) with cheaper, less toxic alternatives. | mdpi.com |
| High-Pressure Q-Tube | Contained reaction system, sequential dehydrative stages | Enhanced safety, scalability, high atom economy, and simplified work-up. | nih.gov |
Biological Activity and Pharmacological Potential of 3 Methylfuro 3,2 B Pyridine Analogues
Kinase Inhibition Profiles
Analogues based on the furo[3,2-b]pyridine (B1253681) scaffold have been identified as potent inhibitors of several serine/threonine kinase families. researchgate.net The development of these inhibitors has been a focus of both academic and industrial research, yielding compounds with clinical potential, primarily in oncology. muni.cz Synthetic strategies often rely on chemoselective, metal-mediated couplings to produce diverse libraries of substituted furo[3,2-b]pyridines for biological screening. researchgate.netnih.gov
The furo[3,2-b]pyridine core is considered a privileged scaffold for developing highly selective inhibitors of Cdc-like kinases (CLKs), particularly the isoforms CLK1, CLK2, and CLK4. researchgate.netnih.gov These kinases are crucial regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. rcsb.org Optimization of 3,5-disubstituted furo[3,2-b]pyridines has led to potent, cell-active, and highly selective CLK inhibitors. researchgate.netnih.gov One such compound, MU1210, has been recognized as a high-quality chemical probe for studying CLK1/2/4 functions. researchgate.netnih.gov The inhibitory activity of these compounds often reaches the nanomolar range. muni.cz
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Acid Derivative 12g | HsCLK1 | 4 | mdpi.com |
| HsCLK2 | 28 | mdpi.com | |
| HsCLK4 | 55 | mdpi.com | |
| HsDYRK1A | 3940 | mdpi.com | |
| T-025 | CLK1 | Data not specified in abstracts | embopress.org |
| CLK2 | |||
| DYRK1A |
The selective inhibition of CLKs by furo[3,2-b]pyridine analogues is rooted in specific molecular interactions within the ATP-binding pocket of the kinases. embopress.org Co-crystal structures reveal that inhibitors insert into the active site, forming key hydrogen bonds with hinge region residues, such as Leu244 and Glu244. mdpi.comembopress.org
Comparative structural analyses of CLK isoforms have shown that differences in the size and electrostatic surface charge of the active sites contribute to inhibitor selectivity. rcsb.org For example, the active site of CLK1 is relatively narrow with a negatively charged patch, while CLK3 has a protruding Lys248 residue at the entrance of the pocket. rcsb.org In contrast, the charge distribution in CLK2's active site is weaker, which can favor interactions with the inhibitor's core structure. rcsb.org These subtle distinctions provide a structural rationale for the varying inhibitory potency of a single compound against different CLK isoforms and form a basis for designing next-generation selective inhibitors. rcsb.orgmdpi.com
CLKs play a critical role in regulating alternative splicing, a process whose dysregulation is implicated in numerous human diseases, including cancer and neurodegenerative disorders. rcsb.org As such, CLKs have emerged as promising therapeutic targets. researchgate.netrcsb.org The inhibition of CLKs offers a pharmacological approach to correct aberrant splicing events that contribute to disease pathology. researchgate.net
In oncology, the first CLK inhibitor, SM08502, has entered clinical trials for treating solid tumors. researchgate.net Research has shown that CLK inhibitors can be particularly effective in cancers with specific genetic vulnerabilities. For instance, MYC-amplified solid cancer cell lines exhibit higher sensitivity to CLK inhibition. embopress.org This suggests a therapeutic strategy targeting MYC-dependent vulnerabilities through the modulation of RNA splicing. embopress.org In the context of neurodegenerative diseases, where splicing defects are also a known factor, CLK inhibitors represent a potential avenue for intervention. rcsb.org
Casein Kinase 1 (CK1), particularly isoforms CK1δ and CK1ε, has been identified as another target for compounds with heterocyclic scaffolds related to furo[3,2-b]pyridine. researchgate.netresearchgate.net While direct inhibition data for 3-methylfuro[3,2-b]pyridine analogues on CK1 is limited in the provided context, structurally similar scaffolds have yielded potent and highly selective inhibitors of CK1α, δ, and ε. researchgate.net CK1 enzymes are key signaling molecules and are considered attractive therapeutic targets, especially for treating hematological malignancies. researchgate.net Some kinase inhibitor screening panels routinely include CK1δ/ε to assess the selectivity profile of new chemical entities. researchgate.net The small molecule CX-4945 was initially identified as a CK2 inhibitor but was later found to also strongly inhibit CLKs, highlighting the potential for cross-family inhibition. rcsb.org
PIM kinases are a family of three non-receptor serine/threonine kinases (Pim1, Pim2, Pim3) that regulate cell proliferation and survival. google.com Their overexpression is common in a wide range of hematologic and solid cancers, making them attractive targets for cancer therapy. google.comresearchgate.net While direct evidence for this compound analogues inhibiting PIM kinases is not prominent, related heterocyclic compounds have shown activity. For instance, thieno[2,3-b]pyridine (B153569) derivatives have been reported to inhibit Pim-1 kinase, inducing apoptosis in cancer cells. The development of pan-PIM kinase inhibitors is an active area of research, with several compounds advancing into clinical trials for diseases like acute myeloid leukemia (AML) and multiple myeloma. researchgate.net
| Compound | PIM1 Ki (nmol/L) | PIM2 Ki (nmol/L) | PIM3 Ki (nmol/L) | Reference |
|---|---|---|---|---|
| Compound 2 | 2 | 3 | 0.5 | researchgate.net |
Death-associated protein kinases (DAPKs) are a family of calcium/calmodulin-regulated serine/threonine kinases that function as key mediators in cell death and autophagy signaling pathways. nih.govmdpi.com The founding member, DAPK1, is considered a tumor suppressor whose expression is often lost in various cancers. medchemexpress.com
Several chemical scaffolds have been identified as DAPK1 inhibitors, including the structurally related 1H-pyrrolo[2,3-b]pyridine (7-azaindole). mdpi.com This suggests that the furo[3,2-b]pyridine core may also be a viable scaffold for developing DAPK inhibitors. The search for potent and selective DAPK inhibitors is ongoing, as they hold potential for treating conditions ranging from cancer to ischemic diseases. mdpi.commedchemexpress.com
| Compound | Scaffold | Target Kinase | Inhibition | Reference |
|---|---|---|---|---|
| TC-DAPK 6 | Oxazolone | DAPK1 | IC50 = 69 nM | medchemexpress.commerckmillipore.com |
| TC-DAPK 6 | Oxazolone | DAPK3 | IC50 = 225 nM | medchemexpress.commerckmillipore.com |
| HS38 | Not Specified | DAPK1 | Kd = 300 nM | medchemexpress.com |
| HS38 | Not Specified | DAPK3 (ZIPK) | Kd = 280 nM | medchemexpress.com |
| Compound 4a | Aryl Carboxamide | DAPK1 | 44.19% at 10 µM | mdpi.com |
Structural Basis of Selective CLK Inhibition
Kinase Selectivity Mechanisms and DFG-1 Residue Interactions
The furo[3,2-b]pyridine scaffold is a relatively underexplored pharmacophore in the development of kinase inhibitors. plos.org However, research has identified it as a central structure for creating potent and highly selective inhibitors of specific kinases, such as cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs). plos.org The selectivity of these inhibitors is a critical challenge due to the highly conserved nature of the ATP-binding pocket across the kinome. researchgate.net
A key mechanism for achieving selectivity involves targeting unique features within the kinase active site. One such feature is the residue located immediately N-terminal to the highly conserved DFG (Asp-Phe-Gly) motif, known as the DFG-1 residue. nih.gov The nature of this residue can control the binding mode and affinity of an inhibitor. Studies have shown that inhibitors can be designed to selectively target kinases that possess a large, hydrophobic DFG-1 residue, such as a valine. nih.gov For instance, in the CLK family, the presence of a valine at the DFG-1 position in CLK1 allows for a noncanonical binding mode, providing a basis for selectivity over the closely related CLK3, which has a smaller alanine (B10760859) at that position. nih.gov This strategy of targeting the restricted back pocket created by bulky DFG-1 residues presents a versatile approach for designing highly selective kinase inhibitors with the furo[3,2-b]pyridine core. nih.gov
Modulation of Key Signaling Pathways
Analogues of this compound have demonstrated the ability to modulate multiple signaling pathways crucial to cancer cell proliferation and survival.
Hedgehog Signaling Pathway Modulation
The Hedgehog (Hh) signaling pathway plays a vital role in embryonic development, tissue homeostasis, and stem cell biology, and its aberrant activation is implicated in several types of cancer. The furo[3,2-b]pyridine core has been identified as a novel scaffold for effective modulators of this pathway. nih.govnih.gov Specifically, profiling of 3,5,7-trisubstituted furo[3,2-b]pyridines that were inactive as kinase inhibitors revealed compounds that could modulate the Hedgehog pathway at sub-micromolar concentrations. nih.govcolab.ws
The mechanism of Hh signaling is complex, involving the Patched-1 (PTCH1) receptor and the G protein-coupled receptor Smoothened (SMO). mdpi.com When the Hh ligand binds to PTCH1, it relieves the inhibition of SMO, which then initiates a downstream signaling cascade culminating in the activation of GLI transcription factors that drive the expression of target genes. mdpi.com Antagonists of this pathway, such as KAAD-cyclopamine, function by targeting and inhibiting SMO. nih.gov The ability of furo[3,2-b]pyridine analogues to modulate this pathway highlights their potential as therapeutic agents in cancers driven by Hedgehog signaling. nih.govcolab.ws
Disruption of Cellular Signaling Pathways via Receptor Binding (e.g., AKT1, Estrogen Receptor Alpha (ERα), Human Epidermal Growth Factor Receptor 2 (HER2))
Molecular docking studies have illuminated the potential for furo[3,2-b]pyridine analogues to interact with and disrupt several key signaling pathways implicated in breast cancer. These computational analyses predict that the furo[3,2-b]pyridine scaffold can bind to critical receptors, including the serine/threonine kinase AKT1, Estrogen Receptor Alpha (ERα), and Human Epidermal Growth Factor Receptor 2 (HER2). nih.govcolab.ws
The PI3K/AKT pathway is a central mediator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers, including HER2-positive breast cancer. walshmedicalmedia.com Furo[3,2-b]pyridine-3-carboxamide, for example, has been shown in docking studies to bind to AKT1, potentially disrupting its downstream signaling. Similarly, studies on the isomeric furo[2,3-b]pyridines have shown strong binding affinities for AKT1, ERα, and HER2. nih.govcolab.wsresearchgate.net ERα is a key driver in hormone-responsive breast cancers, while HER2 overexpression defines an aggressive subtype of the disease. nih.govwalshmedicalmedia.com The predicted interaction with these receptors suggests that furo[3,2-b]pyridine derivatives could interfere with tumor growth, proliferation, and survival signals, marking them as promising candidates for anticancer drug development. nih.govcolab.ws
Antineoplastic and Cytotoxic Activities
Derivatives based on the furo[3,2-b]pyridine and the closely related thieno[2,3-b]pyridine scaffolds have demonstrated significant antineoplastic and cytotoxic properties in preclinical studies.
In Vitro Efficacy against Cancer Cell Lines (e.g., MDA-MB-231, MCF-7)
The cytotoxic potential of furopyridine and thienopyridine analogues has been evaluated against various human cancer cell lines, with notable activity observed in breast cancer lines. The MDA-MB-231 cell line is a model for triple-negative breast cancer (TNBC), while the MCF-7 line is an estrogen receptor-positive (ER+) model. nih.gov
A novel thieno[2,3-b]pyridine derivative was shown to be cytotoxic to both cell lines, with a slightly higher potency in MDA-MB-231 cells. nih.govmdpi.com Another study on 2-substituted furo[3,2-b]pyridines reported encouraging growth inhibition against both MDA-MB-231 and MCF-7 cells. researchgate.net Furthermore, fused chromeno-furo-pyridine analogues also showed potent activity, with one compound exhibiting an IC₅₀ value of 6.83 μM against the MCF-7 cell line. researchgate.net These findings highlight the broad anticancer potential of this class of heterocyclic compounds.
Table 1: In Vitro Cytotoxicity of Furo[3,2-b]pyridine Analogues
| Compound Type | Cell Line | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| Thieno[2,3-b]pyridine derivative | MDA-MB-231 | 2.082 µM (48h) | nih.gov |
| Thieno[2,3-b]pyridine derivative | MCF-7 | 2.053 µM (48h) | nih.gov |
| Furo[2,3-b]pyridine (B1315467) derivatives | MDA-MB-231 | Potent cytotoxic activity | nih.govcolab.ws |
| Furo[2,3-b]pyridine derivatives | MCF-7 | Potent cytotoxic activity | nih.govcolab.ws |
| Chromeno[3,4-b]furo[3,2-d]pyridin-6-one | MCF-7 | 6.83 µM | researchgate.net |
| 2-Substituted Furo[3,2-b]pyridine | MDA-MB-231 & MCF-7 | Encouraging growth inhibition | researchgate.net |
Induction of Apoptosis and Cell Cycle Modulation
A primary mechanism behind the cytotoxic effects of furo[3,2-b]pyridine analogues is the induction of programmed cell death (apoptosis) and interference with the normal progression of the cell cycle.
Studies on a thieno[2,3-b]pyridine derivative demonstrated a significant increase in both early and late apoptosis in MDA-MB-231 cells, while inducing late apoptosis in MCF-7 cells. nih.gov This suggests the compound effectively triggers the cell's self-destruction machinery. In addition to apoptosis, these compounds can modulate the cell cycle. A thieno[2,3-b]pyridine derivative was found to cause cell cycle arrest at the G2/M phase in MDA-MB-231 cells. researchgate.net Similarly, a 2-substituted furo[3,2-b]pyridine derivative was also shown to have apoptosis-inducing potential when tested against MCF-7 cells. researchgate.net This dual action of inducing apoptosis and halting cell division underscores the therapeutic potential of these compounds in cancer treatment.
Table 2: Apoptosis and Cell Cycle Effects of Furo[3,2-b]pyridine Analogues
| Compound Type | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Thieno[2,3-b]pyridine derivative | MDA-MB-231 | Increase in early and late apoptosis | nih.gov |
| Thieno[2,3-b]pyridine derivative | MCF-7 | Increase in late apoptosis | nih.gov |
| Thieno[2,3-b]pyridine derivative | MDA-MB-231 | G2/M phase cell cycle arrest | researchgate.net |
| 2-Substituted Furo[3,2-b]pyridine | MCF-7 | Apoptosis induction | researchgate.net |
Exploration of Mechanisms for Anticancer Effects (e.g., SIRT1 inhibition)
The anticancer potential of furopyridine derivatives, including analogues of this compound, is an active area of research. One of the explored mechanisms is the inhibition of sirtuin 1 (SIRT1), a class III histone deacetylase. ijbs.comnih.gov SIRT1 is overexpressed in many cancers and plays a role in tumor progression and drug resistance. ijbs.comnih.gov Its inhibition can lead to the reactivation of tumor suppressor proteins like p53, inducing apoptosis and inhibiting cancer cell proliferation. nih.gov
Studies on various cancer cell lines have demonstrated that inhibiting SIRT1 can suppress tumor growth. ijbs.comnih.gov For instance, the synthetic SIRT1 inhibitor MHY2245 has shown potent cytotoxicity against human ovarian cancer cells (SKOV3), with a lower IC50 value (0.32 µM) than doxorubicin (B1662922) (1.38 µM). ijbs.com This inhibitor was found to reduce SIRT1 expression, induce G2/M phase cell cycle arrest, and promote apoptotic cell death. ijbs.com The anticancer effects of SIRT1 inhibition are often linked to the disruption of cancer cell metabolism, for example, by blocking the pyruvate (B1213749) kinase M2 (PKM2)/mTOR pathway. ijbs.com
While direct studies on this compound as a SIRT1 inhibitor are not extensively documented in the provided results, the broader class of pyrrolopyridine and related heterocyclic compounds, which share structural similarities, have been investigated for their anticancer properties through various mechanisms. ijpsonline.com For example, certain pyrrolo[2,3-d]pyrimidine derivatives have shown potent antiproliferative activities against various cancer cell lines by inhibiting dihydrofolate reductase (DHFR). ijpsonline.com Thieno[2,3-c]pyridine derivatives have been explored as potential Hsp90 inhibitors, inducing cell death in cancer cells. mdpi.com The structural similarity of the furo[3,2-b]pyridine core to other biologically active heterocyclic systems suggests that its analogues could also interact with key cancer targets like SIRT1.
The following table summarizes the anticancer activity of some related heterocyclic compounds:
| Compound Class | Mechanism of Action | Cancer Cell Lines Affected | Reference |
| Pyrrolo[2,3-d]pyrimidine derivatives | DHFR inhibition | KB, SW620, A549 | ijpsonline.com |
| Thieno[2,3-c]pyridine derivatives | Hsp90 inhibition | HSC3, T47D, RKO | mdpi.com |
| Spiro-oxindoline-pyrazolo[3,4-b]pyridines | p53-MDM2 interaction inhibition | Various (NCI-60 panel) | ekb.eg |
| 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide derivatives | ACC1 inhibition | HCT-116 | ijpsonline.com |
Antimicrobial Spectrum of Activity
Analogues of this compound have demonstrated a notable spectrum of antimicrobial activity, encompassing both antibacterial and antifungal effects.
Derivatives of the furo[3,2-b]pyridine scaffold have shown promise as antibacterial agents, particularly against Gram-positive bacteria. Studies on related structures, such as furo[3,2-c]pyridin-3(2H)-one derivatives, have reported activity against various Gram-positive and Gram-negative bacterial strains. For instance, one derivative displayed activity against Micrococcus luteus, while another showed excellent activity against Bacillus subtilis and Escherichia coli, and moderate activity against Staphylococcus aureus.
The antibacterial mechanism of these compounds may involve the inhibition of essential cellular processes, such as cell wall synthesis or metabolic pathways. The structural features of the furopyridine core, including the placement of the furan (B31954) oxygen and the pyridine (B92270) nitrogen, are crucial for their biological interactions.
The antibacterial activity of various pyridine-based compounds has been extensively studied. For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial activity against several Gram-positive bacteria, comparable to the antibiotic linezolid. frontiersin.org
The antifungal potential of furopyridine analogues has also been recognized. While direct data on this compound is limited in the provided search results, related heterocyclic systems show significant antifungal properties. For instance, certain pyridine derivatives containing oxime esters have displayed high antifungal activity against plant pathogens like Sclerotinia sclerotiorum and Botrytis cinerea. sioc-journal.cn
The broader class of pyridine-containing compounds has been a source of potent antifungal agents. mdpi.comcbijournal.com Some 1,2,3-triazole linked pyridine derivatives have been found to be more potent than the standard antifungal drug Miconazole, with MIC values below 25 µg/mL. cbijournal.com The mechanism of action for some antifungal pyridine derivatives involves the inhibition of enzymes crucial for fungal cell survival, such as sterol 14α-demethylase (CYP51).
The following table provides examples of the antimicrobial activity of related pyridine derivatives:
| Compound Class | Target Organism | Activity/Efficacy | Reference |
| Furo[3,2-c]pyridin-3(2H)-one derivatives | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | Excellent to moderate activity | |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | Strong activity, similar to linezolid | frontiersin.org |
| Pyridine derivatives with oxime esters | Sclerotinia sclerotiorum, Botrytis cinerea | High antifungal activity (EC50 values of 4.81-6.34 µg/mL) | sioc-journal.cn |
| 1,2,3-Triazole linked pyridine derivatives | Fungi | More potent than Miconazole (MIC <25 µg/mL) | cbijournal.com |
Antibacterial Efficacy
Anti-inflammatory Response Modulation
Derivatives of the furo[3,2-b]pyridine scaffold and related heterocyclic structures have been investigated for their potential to modulate inflammatory responses. Research suggests that these compounds may be effective in treating inflammatory conditions. The anti-inflammatory properties of pyridine-containing compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). mdpi.com
Studies on pyrazole, pyridine, and pyran-containing heterocyclic derivatives have shown significant anti-inflammatory activity. mdpi.com For example, certain synthesized compounds exhibited potent inhibition of COX-2, a key target in inflammation therapy. mdpi.com Similarly, pyrrolopyridine derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines, with some compounds showing promising in vivo anti-inflammatory activity. nih.gov
The anti-inflammatory potential of these compounds makes them attractive candidates for the development of new treatments for a range of inflammatory diseases.
Neuroactive Properties and Potential in Neurological Disorders
The furo[3,2-b]pyridine scaffold is of interest for its neuroactive properties and potential applications in neurological disorders. This interest stems in part from the structural similarity of some of its derivatives to compounds known to interact with targets in the central nervous system. For example, certain furopyridine derivatives have been investigated as bioisosteres of indole (B1671886) analogues that act as 5-HT1F receptor agonists, which are relevant for the treatment of migraine. researchgate.netnih.gov
Furthermore, dysregulation of the kynurenine (B1673888) pathway, which involves tryptophan metabolites, has been implicated in several neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's disease. google.com Some heterocyclic compounds are being explored as inhibitors of enzymes in this pathway as a potential therapeutic strategy. google.com
The potential for pyridine derivatives to have neurotoxic effects, such as those seen with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) which induces parkinsonism-like symptoms, also highlights the importance of understanding the structure-activity relationships of these compounds. nih.gov However, this also underscores the potential for carefully designed pyridine-based compounds to have therapeutic effects on neurological pathways.
Agonist Activity for Specific Receptors (e.g., 5-HT1F receptor)
A significant area of research for furo[3,2-b]pyridine analogues is their activity as agonists for the 5-HT1F receptor. researchgate.netnih.gov The 5-HT1F receptor is a target for the acute treatment of migraine. nih.gov Selective agonists for this receptor are sought after because they may relieve migraine pain without causing the vasoconstriction associated with other 5-HT receptor agonists. nih.gov
A series of 2,3,5- and 3,5-substituted furo[3,2-b]pyridines have been synthesized and evaluated as bioisosteres of indole-based 5-HT1F receptor agonists. nih.gov This research identified potent and selective 5-HT1F receptor agonists, such as 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide, which showed potential for treating acute migraine. researchgate.netnih.gov
The affinity of these compounds for the 5-HT1F receptor is influenced by their structural geometry. researchgate.net LY344864 is another example of a potent and selective 5-HT1F receptor agonist (EC50 = 3 nM) that has been characterized for its potential in migraine treatment. tocris.com
The following table details the activity of some 5-HT1F receptor agonists:
| Compound | Receptor Affinity/Activity | Potential Application | Reference |
| 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide | Potent and selective 5-HT1F receptor agonist | Acute migraine | researchgate.netnih.gov |
| LY344864 | Potent and selective 5-HT1F receptor agonist (EC50 = 3 nM) | Acute migraine | tocris.com |
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Key Pharmacophores and Structural Motifs
The furo[3,2-b]pyridine (B1253681) core is recognized as a novel and valuable pharmacophore, particularly for the development of inhibitors for cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway. nih.govresearchgate.net This bicyclic heterocyclic system is considered a central scaffold from which various substituents can be explored to achieve desired biological effects. researchgate.net
One key application of this scaffold is as a bioisostere for other chemical moieties. For instance, the furo[3,2-b]pyridine nucleus has been successfully used to replace the indole (B1671886) ring in certain 5-HT1F receptor agonists. researchgate.net This substitution resulted in compounds with comparable affinity for the target receptor but with enhanced selectivity, demonstrating the utility of the furo[3,2-b]pyridine system as a core structural motif. researchgate.net In the context of kinase inhibition, the furo[3,2-b]pyridine motif often acts as a hinge-binding pharmacophore, anchoring the inhibitor to the ATP-binding site of the kinase. researchgate.net
Impact of Substituents at the Furo[3,2-b]pyridine Core on Biological Activity
The biological activity of furo[3,2-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core ring system. Research has shown that substitutions at the 2, 3, 5, and 7-positions can dramatically influence potency and selectivity.
Optimization of a series of 3,5-disubstituted furo[3,2-b]pyridines led to the discovery of potent and highly selective inhibitors of cdc-like kinases (CLKs). nih.gov In contrast, profiling of a kinase-inactive subset of 3,5,7-trisubstituted derivatives identified potent, sub-micromolar modulators of the Hedgehog signaling pathway. nih.govresearchgate.net This highlights how different substitution patterns on the same scaffold can be used to target distinct biological pathways.
Studies on 2-substituted furo[3,2-b]pyridines have revealed their potential as cytotoxic agents. researchgate.net For example, a derivative with a specific substituent at the 2-position demonstrated encouraging growth inhibition of both MDAMB-231 and MCF-7 breast cancer cell lines and also inhibited SIRT1. researchgate.net Furthermore, the synthesis and evaluation of 2,3,5- and 3,5-substituted furo[3,2-b]pyridines were undertaken to explore their utility as bioisosteres of indole analogues for 5-HT(1F) receptor agonism, leading to compounds with improved selectivity. researchgate.net
The following table summarizes the observed impact of various substitutions on the biological activity of the furo[3,2-b]pyridine core.
| Position(s) of Substitution | Type of Substituents | Target/Activity | Key Findings | Reference(s) |
|---|---|---|---|---|
| 3, 5 | Various aryl and alkyl groups | cdc-like kinases (CLKs) | Optimization led to potent, cell-active, and highly selective inhibitors. | researchgate.net, nih.gov |
| 3, 5, 7 | Various | Hedgehog Signaling Pathway | Kinase-inactive subset revealed sub-micromolar modulators of the pathway. | researchgate.net, nih.gov |
| 2 | Terminal alkynes derivatives | Cytotoxicity (MCF-7, MDAMB-231), SIRT1 Inhibition | Derivative 3b showed encouraging growth inhibition and SIRT1 inhibition. | researchgate.net |
| 2, 3, 5 | Various, including methyl, (N,N-dimethylamino)ethyl, and (4-fluorobenzoyl)amino | 5-HT1F Receptor Agonism | Provided potent and selective agonists with potential for migraine treatment. | researchgate.net, researchgate.net |
| 3 | Amino group | Synthetic Intermediate | Allows for further functionalization to create diverse carboxamides. | researchgate.net |
Rational Design Principles for Enhanced Potency and Selectivity
The development of potent and selective furo[3,2-b]pyridine-based compounds relies on several rational design principles. A primary strategy is the application of bioisosterism, where a common chemical group is replaced with another that has similar physical or chemical properties to enhance biological activity or selectivity. rsc.org The replacement of the indole nucleus with the furo[3,2-b]pyridine core in 5-HT1F receptor agonists is a prime example, which successfully improved selectivity against other serotonin (B10506) receptors. researchgate.net
Another key principle involves the strategic optimization of substituents at specific positions of the heterocyclic core to maximize interactions with the biological target. nih.gov For kinase inhibitors, the design often focuses on maintaining the furo[3,2-b]pyridine scaffold as a constant hinge-binding element while modifying substituents at the 3- and 5-positions to extend into and interact with other regions of the ATP-binding pocket, thereby achieving both high potency and selectivity. nih.govresearchgate.net The discovery that different substitution patterns (e.g., 3,5-disubstituted vs. 3,5,7-trisubstituted) could switch the biological target from kinases to the Hedgehog pathway underscores the power of this approach in directing a scaffold's activity. nih.gov
Ligand-Based and Structure-Based Drug Design Methodologies
Both ligand-based and structure-based design methodologies have been instrumental in the discovery and optimization of furo[3,2-b]pyridine derivatives.
Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest. The development of furo[3,2-b]pyridine-based 5-HT1F receptor agonists was guided by this approach, using known indole-based agonists as a template for bioisosteric replacement. researchgate.net This strategy allows for the generation of novel chemical entities with potentially improved properties by mimicking the pharmacophore of a known active ligand.
Structure-based drug design utilizes the three-dimensional structural information of the target protein to guide the design of inhibitors. Molecular docking studies, a common technique in this approach, have been used to rationalize the binding modes of furopyridine derivatives. researchgate.netmdpi.com For example, extensive docking studies supported the analysis of 2,3,5- and 3,5-substituted furo[3,2-b]pyridines, helping to understand their interaction with the 5-HT6 receptor models. researchgate.net Although detailed crystal structures for 3-Methylfuro[3,2-b]pyridine derivatives with their targets are not always available, methodologies like homology modeling are used to create models of the target protein's binding site to guide the design and rationalization of compound activity. rsc.org These computational methods are powerful tools for rapidly generating and evaluating new ligand design ideas. researchgate.net
Molecular Mechanisms of Action and Target Identification
Biochemical and Cellular Assays for Target Engagement
The interaction of furo[3,2-b]pyridine (B1253681) derivatives with their molecular targets is quantified using a variety of biochemical and cellular assays. These assays are crucial for determining the potency and selectivity of the compounds and for confirming their engagement with the target protein within a cellular environment.
Biochemical Kinase Assays Enzymatic assays are fundamental for measuring the direct inhibitory effect of a compound on its target kinase. For furo[3,2-b]pyridine-based inhibitors, these assays typically measure the kinase's ability to phosphorylate a substrate in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments, indicating the compound's potency. For instance, derivatives of the furo[3,2-b]pyridine scaffold have demonstrated potent inhibition of several CLK family members. researchgate.netnih.gov Optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded potent and highly selective inhibitors of CLKs. researchgate.net
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| SGC-CLK-1 (A Furo[3,2-b]pyridine derivative) | CLK1 | 13 | nih.gov |
| SGC-CLK-1 (A Furo[3,2-b]pyridine derivative) | CLK2 | 4 | nih.gov |
| SGC-CLK-1 (A Furo[3,2-b]pyridine derivative) | CLK3 | 363 | nih.gov |
| SGC-CLK-1 (A Furo[3,2-b]pyridine derivative) | CLK4 | 46 | nih.gov |
Cellular Target Engagement Assays Confirming that a compound reaches and binds to its intended target in living cells is a critical step. Cellular thermal shift assays (CETSA) and bioluminescence resonance energy transfer (BRET) assays are prominent methods for this purpose. biorxiv.orgnih.gov
NanoBRET (NB) Assay : This technology measures ligand binding in living cells. It has been employed to investigate the cellular potency and selectivity of kinase inhibitors, including those targeting CLKs. nih.govbiorxiv.org The assay relies on energy transfer between a NanoLuc luciferase-tagged kinase and a fluorescent tracer that binds to the same kinase. An inhibitor competing for the binding site will displace the tracer, leading to a measurable decrease in the BRET signal.
Cellular Thermal Shift Assay (CETSA) : This method exploits the principle that a protein's thermal stability increases upon ligand binding. youtube.comelifesciences.org In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures to induce protein denaturation and aggregation, and the amount of soluble target protein remaining is quantified. nih.gov A shift in the melting temperature to a higher value in the presence of the compound indicates target engagement.
These assays collectively provide a robust framework for validating the molecular targets of 3-methylfuro[3,2-b]pyridine and its analogs, bridging the gap between biochemical potency and cellular activity. youtube.com
Molecular Docking and Computational Prediction of Binding Modes
Molecular docking and computational modeling are powerful tools used to predict and analyze the binding orientation of a ligand within the active site of its target protein. elifesciences.orgmdpi.com For the this compound scaffold, these studies have been instrumental in understanding the structural basis of its inhibitory activity against kinases like CLK1. mdpi.com
Docking simulations typically place the furo[3,2-b]pyridine core into the ATP-binding pocket of the kinase. The model predicts key interactions between the inhibitor and the amino acid residues of the binding site. These interactions often include:
Hydrogen Bonds : The pyridine (B92270) nitrogen of the scaffold is frequently predicted to form a crucial hydrogen bond with the "hinge region" of the kinase, mimicking the interaction of the adenine (B156593) moiety of ATP. nih.gov
Hydrophobic Interactions : The fused furan (B31954) and pyridine rings, along with substituents like the methyl group, engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, contributing to binding affinity.
Other Interactions : Depending on the specific substitutions on the scaffold, additional interactions like π-π stacking with aromatic residues (e.g., Phenylalanine) can further stabilize the complex. psu.edu
These computational predictions guide the rational design of more potent and selective inhibitors by identifying which modifications to the scaffold are likely to enhance binding affinity. researchgate.net For example, a binding model for 5-methoxybenzothiophene-2-carboxamide derivatives, which are structurally related to furopyridines, was developed for the ATP pocket of CLK1 to rationalize structure-activity relationships. mdpi.com
Protein Crystallography and Co-crystal Structure Analysis (e.g., CLK1 complexes)
X-ray crystallography provides definitive, high-resolution structural information on how a ligand binds to its protein target. The co-crystal structure of a furo[3,2-b]pyridine derivative in complex with CLK1 has been solved, offering a precise snapshot of the molecular interactions. rcsb.org This structural data validates and refines the binding modes predicted by computational docking.
The analysis of the CLK1-inhibitor co-crystal structure (PDB ID: 6I5I) reveals that the furo[3,2-b]pyridine core is anchored in the ATP-binding site, confirming its action as an ATP-competitive inhibitor. rcsb.org The key interactions observed in the crystal structure are consistent with computational predictions, including the pivotal hydrogen bond between the pyridine nitrogen and the kinase hinge region. This structural evidence is invaluable for structure-based drug design, enabling the targeted optimization of the scaffold to improve potency and selectivity. rcsb.orgresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| PDB ID | 6I5I | rcsb.org |
| Method | X-RAY DIFFRACTION | rcsb.org |
| Resolution | 1.60 Å | rcsb.org |
| R-Value Free | 0.196 | rcsb.org |
| R-Value Work | 0.164 | rcsb.org |
Elucidation of Downstream Biological Effects and Pathway Perturbations
Inhibition of a target protein by a small molecule like this compound leads to a cascade of downstream biological effects by perturbing the signaling pathways in which the target is involved.
Modulation of Pre-mRNA Splicing : CLK kinases (CLK1, CLK2, CLK4) are key regulators of pre-mRNA splicing, a fundamental process for generating protein diversity. researchgate.net They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome. nih.gov By inhibiting CLK1, furo[3,2-b]pyridine derivatives disrupt the normal phosphorylation of SR proteins. This perturbation of the splicing machinery can lead to changes in alternative splicing patterns of various genes, which is a therapeutic strategy being explored for diseases like cancer where splicing is often dysregulated. researchgate.net
Modulation of the Hedgehog Signaling Pathway : In addition to kinase inhibition, certain derivatives of the furo[3,2-b]pyridine scaffold have been found to be sub-micromolar modulators of the Hedgehog (Hh) signaling pathway. researchgate.netresearchgate.net The Hh pathway is crucial during embryonic development and its aberrant activation is implicated in several types of cancer. The ability of this scaffold to modulate this pathway represents a distinct mechanism of action that could be exploited for therapeutic benefit. researchgate.net
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Coulomb Attenuating Method (CAM-B3LYP)) for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties, stability, and reactivity of molecules like 3-Methylfuro[3,2-b]pyridine. Density Functional Theory (DFT) has become a particularly powerful tool for these investigations.
Detailed research on the closely related furo[3,2-b]pyrrole system using DFT at the B3LYP/6-311+G** level of theory has provided insights into the aromaticity of the fused ring system. doi.org Aromaticity is a key determinant of a molecule's stability and reactivity. Two common metrics for quantifying aromaticity are the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). HOMA values close to 1 indicate high aromaticity, while negative NICS values are also indicative of aromatic character. For the furo[3,2-b]pyrrole system, the pyrrole (B145914) ring exhibits a high degree of aromaticity, which is largely unaffected by the fusion to the furan (B31954) ring. doi.org In contrast, the isomeric furo[2,3-b]pyrrole system shows a substantial decrease in the aromaticity of the pyrrole ring upon fusion. doi.org
| System | Ring | HOMA | NICS (ppm) |
|---|---|---|---|
| Furo[3,2-b]pyrrole | Pyrrole | 0.858 | -15.1 |
| Furo[2,3-b]pyrrole | Pyrrole | 0.776 | -14.1 |
| Isolated Pyrrole | Pyrrole | 0.857 | -15.0 |
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into how a ligand, such as this compound, might interact with a biological target, typically a protein.
While specific MD simulation studies on this compound are not yet prevalent in the literature, the methodologies for such investigations are well-established. Techniques like Gaussian accelerated molecular dynamics (LiGaMD) and steered molecular dynamics (SMD) are employed to explore ligand binding and unbinding events, as well as to calculate the free energy of binding. biorxiv.orgtdx.cat These simulations can reveal the key amino acid residues involved in the interaction, the stability of the ligand-protein complex, and the conformational changes that may occur upon binding. samipubco.com
For instance, in studies of other heterocyclic systems, MD simulations have been used to analyze the stability of ligand-receptor complexes, demonstrating the importance of hydrogen bonds and hydrophobic interactions in defining the binding affinity. samipubco.com For this compound, MD simulations could be used to predict its binding mode and affinity to various potential protein targets, thereby guiding the design of more potent and selective derivatives. The simulations would track the trajectory of the ligand as it approaches and binds to the active site of a protein, providing a dynamic picture of the recognition process.
ADME Prediction In Silico for Pharmacokinetic Profiling
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction models have become an indispensable tool in early-stage drug discovery, allowing for the rapid screening of large numbers of compounds and reducing the need for extensive experimental testing.
For this compound, a comprehensive in silico ADME profile would involve the calculation of various molecular descriptors. These descriptors are then used in mathematical models to predict properties such as:
Absorption: Prediction of oral bioavailability and intestinal absorption, often based on properties like lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors (Lipinski's Rule of Five).
Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Prediction of the primary routes of elimination from the body.
Toxicity: Early assessment of potential toxic liabilities, such as mutagenicity or cardiotoxicity.
While specific ADME prediction data for this compound is not publicly available, the general approach would involve using commercially available or open-source software to calculate these properties. The results would provide a crucial early assessment of the compound's drug-like properties and highlight potential liabilities that may need to be addressed through structural modification.
Semiempirical Molecular Orbital (MO) Calculations for Energetic Comparisons
Semiempirical molecular orbital (MO) calculations, such as AM1 and PM3, offer a computationally less expensive alternative to ab initio and DFT methods for studying the energetic properties of molecules. These methods are particularly useful for comparing the relative stabilities of isomers and for studying reaction mechanisms.
Research on the isomeric furo[2,3-b]pyrrole and furo[3,2-b]pyrrole systems has utilized AM1 calculations to compare their thermodynamic stabilities. mdpi.com These calculations revealed that the 1,4-isomer (related to the furo[2,3-b] system) is thermodynamically more stable than the 1,6-isomer. mdpi.com The calculated heats of formation and dipole moments provide quantitative measures of these differences. mdpi.com
| Compound | Isomer Type | Heat of Formation (ΔHf) | Dipole Moment (μ) |
|---|---|---|---|
| Methyl furo[2,3-b]pyrrole-5-carboxylate | 1,6-isomer | - | - |
| Methyl furo[3,2-b]pyrrole-5-carboxylate | 1,4-isomer | - | - |
Specific values for Heat of Formation and Dipole Moment were mentioned as calculated in the source but not explicitly provided in the text. mdpi.com
Furthermore, semiempirical methods like PM3 have been used to calculate the energy of tautomerization in related furan-containing systems, demonstrating their utility in studying reaction energetics. kyushu-u.ac.jp For this compound, such calculations could be employed to compare its stability against other isomers and to investigate the energy barriers of potential chemical transformations.
Future Directions and Emerging Research Avenues
Development of Next-Generation Furo[3,2-b]pyridine (B1253681) Therapeutics
The development of next-generation therapeutics based on the furo[3,2-b]pyridine scaffold is a primary focus of ongoing research. The core structure has been identified as a novel scaffold for creating potent and highly selective inhibitors of cdc-like kinases (CLKs) and as effective modulators of the Hedgehog signaling pathway. researchgate.netresearchgate.netnih.gov Both of these pathways are significant targets in cancer therapy. researchgate.netresearchgate.net
Optimization of substituted furo[3,2-b]pyridines has yielded potent, cell-active, and highly selective CLK inhibitors. researchgate.netresearchgate.netnih.gov Research indicates that CLK inhibitors could be promising for treating not only certain cancers but also neurodegenerative diseases like Alzheimer's and Parkinson's. researchgate.net Furthermore, derivatives of the furo[3,2-b]pyridine scaffold have shown potential as cytotoxic agents against breast cancer cell lines such as MDAMB-231 and MCF-7. researchgate.netnih.gov
Another promising therapeutic avenue is the development of selective 5-HT1F receptor agonists for the treatment of acute migraine. ebi.ac.ukresearchgate.net Studies involving the synthesis and evaluation of substituted furo[3,2-b]pyridines have identified compounds with high affinity and improved selectivity for the 5-HT1F receptor compared to earlier indole-based analogues. ebi.ac.uk
The following table summarizes key research findings on the therapeutic potential of furo[3,2-b]pyridine derivatives.
| Derivative Class | Biological Target/Pathway | Potential Therapeutic Area | Research Highlights |
| 3,5-Disubstituted Furo[3,2-b]pyridines | Cdc-like kinases (CLKs) | Cancer, Neurodegenerative Diseases | Potent, cell-active, and highly selective inhibitors developed. researchgate.netresearchgate.netnih.gov |
| 3,5,7-Trisubstituted Furo[3,2-b]pyridines | Hedgehog Signaling Pathway | Cancer | Sub-micromolar, non-toxic modulators identified. researchgate.netresearchgate.netnih.gov |
| 2-Substituted Furo[3,2-b]pyridines | SIRT1 / General Cytotoxicity | Cancer | Showed growth inhibition of MDAMB-231 and MCF-7 cell lines and induced apoptosis. nih.gov |
| 2,3,5- and 3,5-Substituted Furo[3,2-b]pyridines | 5-HT1F Receptor | Acute Migraine | Identified as potent and selective agonists, serving as bioisosteres of indole (B1671886) analogues. ebi.ac.ukresearchgate.net |
Application as Chemical Probes for Novel Biological Targets
Beyond their direct therapeutic potential, furo[3,2-b]pyridine derivatives are being developed as chemical probes. researchgate.netnih.gov These small molecules are valuable tools in chemical genetics and molecular biology for exploring and validating novel biological targets. researchgate.net The adaptable structure of the furo[3,2-b]pyridine scaffold allows for systematic modification, enabling the creation of probes that can selectively interact with specific proteins or pathways. nih.gov
The use of these compounds as probes helps to elucidate the function of specific biological targets, such as kinases, and their roles in disease processes. researchgate.net For instance, kinase-inactive versions of furo[3,2-b]pyridines have been used to probe the Hedgehog signaling pathway, demonstrating their utility in dissecting complex cellular mechanisms without causing broad cytotoxicity. researchgate.net This application is crucial for the initial stages of drug discovery, where target identification and validation are paramount.
Integration of Artificial Intelligence and Machine Learning in Furo[3,2-b]pyridine Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize research into furo[3,2-b]pyridines, as it is in the broader field of drug discovery. researchgate.net While specific studies applying AI to 3-Methylfuro[3,2-b]pyridine are emerging, the established methodologies offer a clear path forward. ML algorithms can be trained on existing data to predict the biological activity of novel derivatives, significantly accelerating the screening process. researchgate.net
Computational strategies that are applicable to this research include:
Predictive Modeling : Using techniques like deep neural networks and random forests to predict antimicrobial or anticancer activity based on the molecular structure of new furo[3,2-b]pyridine compounds. researchgate.net
Molecular Docking : Employing programs to simulate the binding of furo[3,2-b]pyridine derivatives to target proteins, such as kinases or receptors, to predict binding affinity and guide the design of more potent molecules. smolecule.comcolab.ws
Synthesis Optimization : Applying AI frameworks to optimize reaction parameters like temperature and catalysts, enhancing the yield and purity of synthesized compounds.
These computational tools can help screen large and diverse virtual libraries of compounds, prioritizing those with the highest predicted efficacy and best drug-like properties for synthesis and experimental testing. github.com
Exploration of New Therapeutic Areas beyond Current Research Foci
While the primary research focus for furo[3,2-b]pyridines has been on cancer and neurological disorders, the scaffold's versatility suggests potential in a variety of other therapeutic areas. cymitquimica.com Emerging research is beginning to explore these new applications.
Infectious Diseases : The furo[2,3-b]pyridine (B1315467) core, an isomer of the [3,2-b] scaffold, has received attention for its potential against drug-resistant strains of mycobacteria and as an anti-trypanosomal agent. nih.gov This suggests that furo[3,2-b]pyridine derivatives could also be developed as novel treatments for infectious diseases, including bacterial, parasitic, and viral infections. nih.gov
Inflammatory and Metabolic Diseases : Some furo[2,3-b]pyridine derivatives are being investigated as cannabinoid receptor modulators, which could be beneficial for treating conditions like obesity, pain, and anxiety. smolecule.com The anti-inflammatory properties of related heterocyclic compounds also point to a potential application in treating inflammatory disorders. cymitquimica.comsmolecule.com
Materials Science : The unique electronic and structural properties of furopyridines make them candidates for the development of new functional materials, such as those used in organic electronics and sensors. smolecule.combohrium.com While this is outside the traditional therapeutic scope, it represents a significant emerging avenue of research for this class of compounds.
The exploration of these new areas will diversify the potential applications of the this compound scaffold, moving beyond its current, well-established research foci.
Q & A
Q. How to design furopyridine derivatives for antimicrobial activity studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
